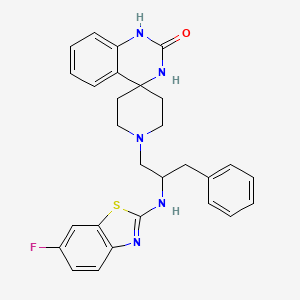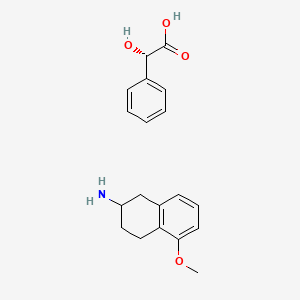
10,10'-Bis(2,4-difluorophenyl)-9,9'-bianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two anthracene units connected through a central bond, with each anthracene unit substituted by two fluorine atoms at the 2 and 4 positions on the phenyl rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Units: The initial step involves the synthesis of the anthracene units, which can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 2 and 4 positions of the phenyl rings. This can be accomplished using electrophilic fluorination reagents such as Selectfluor.
Coupling of Anthracene Units: The final step involves the coupling of the two anthracene units to form the bianthracene structure. This can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and as a component in organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms on the phenyl rings enhance the compound’s stability and reactivity, making it a valuable tool in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Bianthracene: Lacks the fluorine substitutions, resulting in different chemical properties.
10,10’-Bis(2,4-dichlorophenyl)-9,9’-bianthracene: Similar structure but with chlorine atoms instead of fluorine.
10,10’-Bis(2,4-dibromophenyl)-9,9’-bianthracene: Contains bromine atoms, leading to different reactivity.
Uniqueness
10,10’-Bis(2,4-difluorophenyl)-9,9’-bianthracene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s stability. This makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C40H22F4 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
9-(2,4-difluorophenyl)-10-[10-(2,4-difluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H22F4/c41-23-17-19-33(35(43)21-23)37-25-9-1-5-13-29(25)39(30-14-6-2-10-26(30)37)40-31-15-7-3-11-27(31)38(28-12-4-8-16-32(28)40)34-20-18-24(42)22-36(34)44/h1-22H |
Clé InChI |
OSEKGLKIFSVSQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C(C=C(C=C7)F)F)C8=C(C=C(C=C8)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one](/img/structure/B14123226.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14123229.png)



![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123251.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)



